3-Fluoro-4-hydroxybenzohydrazide

Catalog No.
S8930019
CAS No.
M.F
C7H7FN2O2
M. Wt
170.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxybenzohydrazide

Product Name

3-Fluoro-4-hydroxybenzohydrazide

IUPAC Name

3-fluoro-4-hydroxybenzohydrazide

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C7H7FN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12)

InChI Key

ZEVWVWLEJNALJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)F)O

3-Fluoro-4-hydroxybenzohydrazide is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group on the benzene ring, along with a hydrazide functional group. Its molecular formula is C7H7FN2OC_7H_7FN_2O, and it possesses a molecular weight of approximately 154.14 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the preparation of more complex molecules.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in derivatives such as 3-fluoro-4-hydroxybenzaldehyde.
  • Reduction: The hydrazide moiety can be reduced to yield corresponding amines.
  • Substitution: The fluorine atom may be substituted with other nucleophiles under appropriate conditions, leading to diverse derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that 3-Fluoro-4-hydroxybenzohydrazide exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and modulator, which may lead to therapeutic applications in treating various diseases. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further investigation in drug development .

The synthesis of 3-Fluoro-4-hydroxybenzohydrazide typically involves the reaction of 3-fluoro-4-hydroxybenzoic acid with hydrazine hydrate. This reaction is usually conducted in an organic solvent such as ethanol or methanol under reflux conditions for several hours to ensure complete conversion. The product can then be isolated through filtration and purified by recrystallization. Alternative methods include microwave-assisted synthesis, which can enhance yield and reduce reaction time .

3-Fluoro-4-hydroxybenzohydrazide has several applications across different fields:

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer.
  • Organic Synthesis: The compound is utilized in the development of various organic molecules, including hydrazone derivatives that have shown biological activity.
  • Material Science: Its unique chemical properties make it suitable for use in developing new materials with specific functionalities .

Several compounds share structural similarities with 3-Fluoro-4-hydroxybenzohydrazide, including:

  • 3-Fluoro-5-hydroxybenzohydrazide
  • 3-Fluoro-5-methoxybenzohydrazide
  • 3-Fluoro-5-aminobenzohydrazide

Comparison

CompoundUnique Features
3-Fluoro-4-hydroxybenzohydrazideContains both fluorine and hydroxyl groups; potential anti-inflammatory and anticancer properties.
3-Fluoro-5-hydroxybenzohydrazideSimilar structure but different position of hydroxyl; may exhibit different reactivity.
3-Fluoro-5-methoxybenzohydrazideMethoxy group instead of hydroxyl; alters solubility and reactivity profiles.
3-Fluoro-5-aminobenzohydrazideAmino group introduces different reactivity; potential for different biological activities.

The unique combination of functional groups in 3-Fluoro-4-hydroxybenzohydrazide contributes to its distinct chemical reactivity and biological properties compared to similar compounds, making it a valuable candidate for further research and application development .

3-Fluoro-4-hydroxybenzohydrazide (IUPAC name: 3-fluoro-4-hydroxybenzohydrazide) is a substituted benzohydrazide with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol. Its structure consists of a benzene ring substituted with a fluorine atom at the meta-position (C3), a hydroxyl group at the para-position (C4), and a hydrazide group (-NH-NH₂) attached to the carboxylic acid moiety at C1 (Figure 1).

Table 1: Key identifiers of 3-fluoro-4-hydroxybenzohydrazide

PropertyValueSource
Molecular formulaC₇H₇FN₂O₂
Molecular weight170.14 g/mol
CAS Registry NumberNot explicitly reported
SMILESO=C(NN)c1cc(F)c(O)cc1

The hydrazide group introduces nucleophilic reactivity, while the fluorine atom enhances the compound’s lipophilicity and metabolic stability.

Historical Development and Discovery

The synthesis of 3-fluoro-4-hydroxybenzohydrazide derives from modifications to 4-hydroxybenzoic acid derivatives. Early routes involved reacting 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8) with hydrazine hydrate in methanol under acidic conditions. For example, a 91.6% yield was achieved by refluxing 3-fluoro-4-hydroxybenzoic acid with methanol and sulfuric acid, followed by hydrazine substitution.

A critical advancement came with the recognition that fluorination at C3 prevents unwanted para-hydroxylation—a common metabolic degradation pathway—thereby improving pharmacokinetic profiles. This innovation aligned with broader trends in medicinal chemistry to incorporate fluorine into bioactive molecules.

Significance of Fluorine and Hydrazide Functional Groups in Medicinal Chemistry

Fluorine’s Role

  • Electron-withdrawing effects: The C-F bond’s inductive effect polarizes the aromatic ring, enhancing hydrogen-bonding interactions with biological targets.
  • Metabolic stability: Fluorine blocks cytochrome P450-mediated oxidation at the meta-position, extending half-life.
  • Lipophilicity: The fluorine atom increases membrane permeability, as evidenced by fluorinated curcuminoids showing enhanced cellular uptake.

Hydrazide Functional Group

  • Chelation capacity: The -NH-NH₂ group binds metal ions, making it useful in designing enzyme inhibitors targeting metalloproteases.
  • Versatile reactivity: Hydrazides undergo condensation reactions to form hydrazones, a feature exploited in prodrug development.

Table 2: Comparative effects of fluorine and hydrazide groups

GroupProperty EnhancedBiological Impact
FluorineMetabolic stabilityProlonged drug action
HydrazideMetal chelationEnzyme inhibition

For instance, fluorinated benzaldehyde derivatives like 3-fluoro-4-hydroxybenzaldehyde (CAS 405-05-0) have been used to synthesize curcuminoid analogs with sub-micromolar cytotoxicity against ovarian cancer cells. Similarly, hydrazide-containing compounds exhibit anti-inflammatory activity by inhibiting macrophage migration.

Precursor-Based Synthesis Routes

Derivatization from 3-Fluoro-4-hydroxybenzoic Acid

The initial esterification of 3-Fluoro-4-hydroxybenzoic acid can be achieved using methanol in the presence of concentrated sulfuric acid, yielding methyl 3-fluoro-4-hydroxybenzoate with excellent yields ranging from 91.6% to 96% [5]. This reaction proceeds under mild conditions, typically at 50°C for extended periods to ensure complete conversion. The esterification process involves heating the carboxylic acid with methanol and sulfuric acid catalyst, followed by neutralization with sodium hydrogen carbonate and extraction with organic solvents [5].

The subsequent hydrazidation step involves treating the methyl ester with hydrazine hydrate in alcoholic media. Research demonstrates that this transformation can be accomplished using conventional heating methods or enhanced through microwave-assisted techniques [11] [14]. The hydrazidation reaction typically requires heating under reflux conditions for 6-8 hours in ethanol to achieve optimal conversion rates [6].

Recent developments in this synthetic route have focused on optimization of reaction parameters to maximize yield and minimize reaction time. Studies indicate that the use of thionyl chloride in methanol provides superior results compared to traditional acid-catalyzed esterification methods [35]. The reaction conditions typically involve maintaining temperatures between 30-65°C during the addition of chlorinating agents, followed by temperature-controlled heating for 2-5 hours [16].

Hydrazidation of 3-Fluoro-4-hydroxybenzoyl Chloride

The hydrazidation of 3-Fluoro-4-hydroxybenzoyl chloride offers an alternative synthetic pathway that provides direct access to the target hydrazide compound. This method involves the preparation of the corresponding acyl chloride followed by nucleophilic substitution with hydrazine [16]. The acyl chloride intermediate exhibits enhanced reactivity compared to the carboxylic acid or ester precursors, enabling more efficient conversion to the hydrazide product.

The synthesis of 3-Fluoro-4-hydroxybenzoyl chloride from the parent carboxylic acid can be accomplished using thionyl chloride in the presence of dimethylformamide as a co-solvent [16]. This reaction typically proceeds at temperatures between 30-65°C with gradual addition of thionyl chloride over 0.5-1 hour periods. The reaction mixture requires temperature maintenance for 2-5 hours to ensure complete conversion to the acyl chloride [16].

The subsequent hydrazidation reaction involves treating the freshly prepared acyl chloride with hydrazine hydrate in an appropriate solvent system. Research indicates that this transformation proceeds rapidly under mild conditions, typically requiring only minutes to hours for completion compared to the extended reaction times required for ester hydrazidation [7]. The reaction mechanism involves nucleophilic attack of hydrazine on the carbonyl carbon, followed by elimination of hydrogen chloride to yield the desired hydrazide product.

The hydrazidation of acyl chlorides generally provides superior yields compared to ester-based methods, with reported yields ranging from 77.5% to 84% depending on the specific reaction conditions employed [7] [30]. The enhanced reactivity of acyl chlorides enables the use of milder reaction conditions and shorter reaction times, contributing to improved overall synthetic efficiency.

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of benzohydrazide derivatives, including 3-Fluoro-4-hydroxybenzohydrazide. These methods offer significant advantages in terms of reaction time reduction and energy efficiency compared to conventional heating approaches [11] [14] [22]. The microwave irradiation enables rapid heating and enhanced molecular motion, leading to accelerated reaction kinetics and improved product formation.

Research demonstrates that microwave-assisted hydrazidation can reduce reaction times from hours to minutes while maintaining or improving product yields [11] [14]. Studies on similar benzohydrazide syntheses report yields of 86.7% achieved in just 3 minutes of microwave irradiation, compared to several hours required for conventional heating methods [11]. The microwave-assisted approach typically employs power settings between 150-300 watts with temperature control systems to maintain optimal reaction conditions.

The implementation of microwave-assisted synthesis for fluorinated benzohydrazides requires careful optimization of power settings, reaction time, and solvent selection. Research indicates that polar solvents such as ethanol and methanol are particularly effective for microwave-assisted hydrazidation reactions [22] [24]. The microwave irradiation conditions typically involve temperatures of 150°C and pressures of 10 bar for optimal conversion rates [22].

Solvent-free approaches represent another environmentally friendly alternative for benzohydrazide synthesis. These methods eliminate the need for organic solvents while maintaining high reaction efficiency [12]. The solvent-free synthesis typically involves grinding the reactants together followed by heating under controlled conditions. Research demonstrates that solvent-free methods can achieve yields comparable to traditional solution-phase reactions while offering improved atom economy and reduced environmental impact [12].

The combination of microwave irradiation with solvent-free conditions has shown particular promise for hydrazide synthesis. Studies indicate that these combined approaches can achieve reaction completion in minutes rather than hours while maintaining high product purity [12]. The solvent-free microwave-assisted method typically involves mixing the reactants in stoichiometric ratios followed by microwave irradiation at controlled power settings.

Optimization of Reaction Conditions (Catalysts, Temperature, Solvents)

The optimization of reaction conditions plays a crucial role in maximizing the yield and purity of 3-Fluoro-4-hydroxybenzohydrazide synthesis. Temperature control represents one of the most critical parameters affecting reaction outcome, with studies demonstrating significant variations in product yield based on reaction temperature [20] [31]. Research indicates that optimal catalytic activity for hydrazide formation typically occurs within specific temperature ranges, beyond which catalyst deactivation and product degradation become significant factors.

Temperature optimization studies reveal that reaction rates generally increase with temperature up to an optimal point, after which thermal degradation and side reactions become predominant [20] [31]. For hydrazide synthesis, temperatures between 25°C and 150°C have been extensively studied, with optimal conditions typically falling within the 80-120°C range depending on the specific synthetic method employed [20] [29]. Lower temperatures such as 0°C can provide enhanced catalytic effectiveness by increasing intermediate concentration through thermodynamic favorability [20].

Catalyst selection significantly influences the efficiency of hydrazide formation reactions. Recent research has identified superior catalysts for hydrazone and hydrazide formation, including anthranilic acids and aminobenzoic acids [13]. These catalysts demonstrate rate enhancements of up to two orders of magnitude compared to traditional aniline-catalyzed reactions [13]. The most efficient catalysts identified include 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid, which show second-order rate constants significantly higher than conventional catalysts [13].

CatalystRate Constant (M⁻¹ min⁻¹) at 5 mMRate Constant (M⁻¹ min⁻¹) at 10 mM
Aniline3.5 ± 0.35.9 ± 0.3
Anthranilic Acid36.2 ± 2.4638 ± 20
5-Methoxyanthranilic Acid78.6 ± 3.1618 ± 30
3,5-Diaminobenzoic Acid43.8 ± 3.2271 ± 40

Solvent selection represents another critical parameter in hydrazide synthesis optimization. Research demonstrates that polar protic solvents such as ethanol and methanol generally provide superior results for hydrazidation reactions [29] [35]. The choice of solvent affects both reaction kinetics and product solubility, with water-miscible organic solvents typically preferred for their ability to dissolve both reactants and products effectively [29].

The optimization of reaction conditions often involves multi-parameter studies to identify synergistic effects between temperature, catalyst concentration, and solvent selection. Research indicates that optimal conditions typically involve moderate temperatures (80-120°C), catalyst concentrations of 5-10 millimolar, and polar alcoholic solvents [13] [29]. The reaction time can be significantly reduced through proper optimization, with some studies reporting completion in minutes rather than hours when optimal conditions are employed [11] [14].

Comparative Analysis of Yield and Purity Across Methods

The comparative analysis of different synthetic methods for 3-Fluoro-4-hydroxybenzohydrazide reveals significant variations in both yield and purity depending on the approach employed. Traditional methods involving ester hydrazidation typically achieve yields ranging from 40% to 77%, while more advanced techniques can achieve yields exceeding 90% under optimal conditions [18] [24] [29].

Microwave-assisted synthesis consistently demonstrates superior performance compared to conventional heating methods. Research indicates that microwave-assisted hydrazidation can achieve yields of 86.7% to 95% while reducing reaction times from hours to minutes [11] [14] [22]. The enhanced performance results from more efficient heating and improved mass transfer under microwave irradiation conditions.

Synthetic MethodTypical Yield RangeReaction TimePurity
Conventional Ester Hydrazidation40-77%6-8 hours85-95%
Microwave-Assisted Synthesis86-95%3-10 minutes90-98%
Acyl Chloride Hydrazidation75-84%1-3 hours88-96%
Solvent-Free Methods65-85%2-5 hours80-92%

The purity of products obtained through different synthetic routes varies considerably based on the reaction conditions and purification methods employed. Microwave-assisted synthesis typically provides products with purity ranging from 90% to 98%, representing a significant improvement over conventional methods [11] [14]. The enhanced purity results from reduced side reaction formation and more selective reaction conditions under microwave irradiation.

Continuous flow synthesis represents an emerging approach that offers advantages in terms of scalability and product consistency. Research demonstrates that continuous flow methods can achieve yields ranging from 65% to 91% while providing excellent reproducibility and reduced reaction times [18]. The continuous flow approach enables precise control of reaction parameters and improved heat and mass transfer, contributing to enhanced product quality and yield consistency.

The choice of synthetic method significantly impacts the overall process economics and environmental footprint. Microwave-assisted and solvent-free approaches generally offer improved atom economy and reduced solvent consumption compared to traditional methods [11] [12] [14]. These green chemistry approaches provide sustainable alternatives while maintaining or improving synthetic efficiency, making them increasingly attractive for both laboratory and industrial applications.

Crystallographic investigations of 3-Fluoro-4-hydroxybenzohydrazide have revealed detailed structural parameters that define its solid-state organization. While direct crystallographic data for this specific compound remains limited in the literature, related fluorobenzohydrazide derivatives provide valuable structural insights.

Crystal Structure Parameters

Single crystal X-ray diffraction studies of related compounds in the fluorobenzohydrazide family indicate characteristic monoclinic crystal systems. For instance, the closely related compound (E)-N′-(3-Fluorobenzylidene)-2-hydroxybenzohydrazide crystallizes in the monoclinic space group P2₁/n with unit cell parameters of a = 4.8751(15) Å, b = 22.188(7) Å, c = 11.323(3) Å, and β = 96.717(5)° [2]. The crystal density is reported as 1.410 Mg m⁻³ with Z = 4 formula units per unit cell [2].

Intermolecular Interactions

The crystal packing in fluorobenzohydrazide compounds is stabilized by extensive hydrogen bonding networks. X-ray diffraction analysis reveals that molecules are linked through intermolecular O—H···O hydrogen bonds, forming chains parallel to specific crystallographic axes [2]. The presence of the fluorine atom introduces additional structural complexity through its electronic effects on the aromatic ring.

Data Collection Parameters

Crystallographic measurements are typically performed using Mo Kα radiation (λ = 0.71073 Å) at room temperature (approximately 297 K) [2]. The refinement statistics for related compounds show R-factors in the range of 0.088 for similar fluorinated benzohydrazide structures [2].

ParameterValue
Molecular FormulaC₇H₇FN₂O₂
Molecular Weight170.14 g/mol
Crystal SystemMonoclinic (predicted)
Space GroupP2₁/n (likely)
Density~1.41 g/cm³ (estimated)

Vibrational Spectroscopy (FTIR, Raman)

The vibrational spectroscopic characterization of 3-Fluoro-4-hydroxybenzohydrazide provides fundamental information about its molecular structure and bonding environment through analysis of characteristic functional group frequencies.

FTIR Spectroscopic Analysis

The Fourier transform infrared spectrum of 3-Fluoro-4-hydroxybenzohydrazide exhibits several diagnostic absorption bands corresponding to specific functional groups within the molecule [3] [4].

Hydroxyl and Amino Group Vibrations

The hydroxyl group attached to the aromatic ring produces a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ [5] [6]. This O-H stretching frequency is typically observed as a broad band due to hydrogen bonding interactions in the solid state. The hydrazide N-H stretching vibrations appear in the region of 3100-3400 cm⁻¹, often overlapping with the hydroxyl absorption [7].

Carbonyl Stretching Frequency

The carbonyl group (C=O) of the hydrazide functionality exhibits a strong absorption band around 1650-1700 cm⁻¹ [3] [8]. This frequency is characteristic of amide-type carbonyls and is one of the most diagnostically important bands in the spectrum. For 3-Fluoro-4-hydroxybenzohydrazide, the carbonyl frequency is expected to be influenced by the electron-withdrawing effect of the fluorine substituent [9].

Aromatic C-H and C=C Vibrations

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aromatic C=C stretching frequencies are observed in the range of 1450-1650 cm⁻¹ [10]. The presence of the fluorine substituent on the aromatic ring affects these frequencies through electronic perturbation.

Carbon-Fluorine Stretching

The C-F stretching vibration represents one of the most characteristic features of fluorinated aromatic compounds. For 3-Fluoro-4-hydroxybenzohydrazide, this absorption is expected to appear in the region of 1000-1300 cm⁻¹ [9] [10]. The exact position depends on the electronic environment of the fluorine atom and its coupling with other vibrational modes.

Functional GroupFrequency Range (cm⁻¹)Intensity
O-H stretch3200-3600Broad, medium
N-H stretch3100-3400Medium
Aromatic C-H3000-3100Weak
C=O stretch1650-1700Strong
C=C aromatic1450-1650Medium
C-F stretch1000-1300Strong

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrational modes and aromatic ring vibrations [11] [12]. The Raman spectrum of 3-Fluoro-4-hydroxybenzohydrazide is expected to show enhanced scattering from the aromatic ring modes and C=C stretching vibrations.

Aromatic Ring Breathing Modes

The aromatic ring breathing vibrations appear as characteristic bands in the Raman spectrum, typically in the region of 800-1200 cm⁻¹ [12]. These modes are generally more intense in Raman than in infrared spectroscopy due to the polarizability changes associated with symmetric ring vibrations.

Fluorine-Sensitive Modes

The presence of fluorine on the aromatic ring creates unique vibrational signatures in the Raman spectrum. The C-F stretching mode and its coupling with ring vibrations produce characteristic patterns that can be used for structural identification [13].

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-Fluoro-4-hydroxybenzohydrazide through analysis of chemical shifts, coupling patterns, and integration ratios.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Fluoro-4-hydroxybenzohydrazide reveals distinct resonances corresponding to different proton environments within the molecule [14] [15].

Aromatic Proton Signals

The aromatic protons on the substituted benzene ring appear in the characteristic downfield region of 6.5-8.0 ppm [16] [17]. The fluorine substitution pattern creates a distinctive coupling pattern due to through-bond ¹H-¹⁹F coupling interactions. For the 3-fluoro-4-hydroxybenzene ring system, the ortho, meta, and para relationships between protons and fluorine result in specific coupling constants [14].

Hydrazide Proton Resonances

The N-H protons of the hydrazide group typically appear as exchangeable signals in the region of 4-10 ppm, depending on the solvent system and hydrogen bonding conditions [18] [19]. These signals may broaden or disappear in deuterated solvents due to rapid exchange.

Hydroxyl Proton Signal

The phenolic hydroxyl proton appears as a characteristic signal, often observed in the region of 8-12 ppm due to the electron-withdrawing effect of the aromatic ring [15] [16]. This signal is typically exchangeable with D₂O.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule, with each magnetically distinct carbon environment producing a characteristic resonance [17] [20].

Carbonyl Carbon

The carbonyl carbon of the hydrazide group appears as the most downfield signal, typically around 160-180 ppm [17]. This chemical shift is characteristic of amide-type carbonyls and serves as a diagnostic signal for the hydrazide functionality.

Aromatic Carbon Signals

The aromatic carbons appear in the region of 100-160 ppm, with specific chemical shifts depending on their substitution pattern and electronic environment [17]. The carbon bearing the fluorine substituent shows characteristic coupling to ¹⁹F, appearing as a doublet with a large coupling constant (typically 200-250 Hz) [18].

Fluorine-Coupled Carbons

Carbons adjacent to the fluorine atom exhibit specific coupling patterns in the ¹³C NMR spectrum. The carbon directly bonded to fluorine shows a large ¹JC-F coupling (200-250 Hz), while carbons at ortho and meta positions show smaller two-bond and three-bond couplings [18] [20].

Fluorine-19 NMR (¹⁹F NMR) Studies

¹⁹F NMR spectroscopy provides unique insights into the electronic environment of the fluorine atom in 3-Fluoro-4-hydroxybenzohydrazide [21] [22].

Chemical Shift Range

Aromatic fluorine atoms typically appear in the ¹⁹F NMR spectrum in the range of -100 to -140 ppm relative to CFCl₃ [21] [22]. The exact chemical shift depends on the electronic effects of substituents on the aromatic ring. The hydroxyl group at the para position and the hydrazide substituent at the meta position influence the electron density around the fluorine atom.

Coupling Patterns

The ¹⁹F NMR signal shows coupling to nearby protons, providing additional structural information [23] [22]. The magnitude of these coupling constants depends on the number of bonds separating the fluorine from each proton and the dihedral angles involved.

Environmental Sensitivity

¹⁹F NMR chemical shifts are extremely sensitive to changes in the molecular environment, making this technique valuable for studying conformational changes and intermolecular interactions [21] [24]. The large chemical shift range of fluorine (over 300 ppm) provides excellent resolution for structural analysis.

NMR TypeChemical Shift RangeKey Features
¹H NMR6.5-8.0 ppm (aromatic)H-F coupling patterns
¹³C NMR160-180 ppm (C=O)C-F coupling observed
¹⁹F NMR-100 to -140 ppmHigh sensitivity to environment

Mass Spectrometry and High-Resolution Data

Mass spectrometric analysis of 3-Fluoro-4-hydroxybenzohydrazide provides molecular weight confirmation and structural information through fragmentation patterns [25] [26].

Molecular Ion Peak

The molecular ion peak [M]⁺ for 3-Fluoro-4-hydroxybenzohydrazide appears at m/z 170, corresponding to the molecular formula C₇H₇FN₂O₂ [27] [28]. High-resolution mass spectrometry can determine the exact mass to several decimal places, confirming the molecular formula and distinguishing it from potential isobaric interferences.

Characteristic Fragmentation Patterns

Mass spectrometric fragmentation of benzohydrazide compounds follows predictable pathways involving cleavage of the hydrazide linkage and loss of specific neutral fragments [29] [30].

Base Peak and Major Fragments

The fragmentation pattern typically includes loss of the hydrazide group (NN=NH₂, 45 Da), resulting in a fragment corresponding to the substituted benzoyl cation [30] [31]. Additional fragments arise from successive losses of CO (28 Da) and other functional groups.

Fluorine-Specific Fragmentation

The presence of fluorine in the aromatic ring influences the fragmentation pattern through its electronic effects. Fluorinated aromatic compounds often show characteristic losses and rearrangements that differ from their non-fluorinated analogs [29] [32].

High-Resolution Mass Spectrometry

High-resolution instruments, such as time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide accurate mass measurements with sub-ppm accuracy [25] [26]. These measurements confirm molecular formulas and enable detection of trace impurities or related compounds.

ParameterValue
Molecular Ion [M]⁺m/z 170.1418
Base PeakVariable (depends on conditions)
Major Fragments[M-45]⁺, [M-73]⁺
Accuracy< 5 ppm (high-resolution)

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

170.04915563 g/mol

Monoisotopic Mass

170.04915563 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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